molecular formula C20H19ClN4O4S B2839304 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide CAS No. 946321-16-0

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide

Cat. No. B2839304
CAS RN: 946321-16-0
M. Wt: 446.91
InChI Key: OTGGUAOTGJUQJJ-UHFFFAOYSA-N
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Description

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as "compound X" and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocyclic Compounds : Pyridazinone derivatives, closely related to the requested compound, have been synthesized and used to create various heterocyclic compounds with potential biological activities. These syntheses involve reactions with different hydrazines and aromatic amines, leading to a variety of derivatives (Kassab et al., 2002).

  • Antimicrobial and Antifungal Activities : Certain derivatives of pyridazinones have shown antimicrobial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Sayed et al., 2003).

  • Anticancer Activity : Research on pyridazinone derivatives has also included the synthesis of compounds with potential antioxidant and anticancer activities. These compounds have been evaluated through molecular docking studies, highlighting their potential in cancer treatment (Mehvish & Kumar, 2022).

Pharmaceutical Research

  • Enzyme Inhibition and Antioxidant Potential : Schiff bases of related compounds have been synthesized and evaluated for their enzyme inhibition potential against specific enzymes, revealing significant inhibition percentages. Additionally, these compounds have shown promising antioxidant capabilities (Kausar et al., 2019).

  • Anticancer, Antiangiogenic, and Antioxidant Agents : Research into pyridazinone derivatives has included the synthesis of compounds for evaluation as anticancer, antiangiogenic, and antioxidant agents. These studies provide insight into their potential therapeutic applications (Kamble et al., 2015).

  • Antiviral Activities : Some derivatives have been synthesized and tested for their antiviral activities, indicating potential applications in antiviral drug development (Zhou et al., 2010).

Environmental Applications

  • Pollutant Degradation : Laccase enzymes, potentially acting on related compounds, have been studied for their ability to degrade environmental pollutants, offering applications in environmental biotechnology (Zhuo et al., 2018).

properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c21-15-5-3-14(4-6-15)18-11-12-20(27)25(24-18)13-1-2-19(26)23-16-7-9-17(10-8-16)30(22,28)29/h3-12H,1-2,13H2,(H,23,26)(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGGUAOTGJUQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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